molecular formula C11H20O B075071 trans-2-Undecenal CAS No. 1337-83-3

trans-2-Undecenal

Cat. No.: B075071
CAS No.: 1337-83-3
M. Wt: 168.28 g/mol
InChI Key: PANBRUWVURLWGY-UHFFFAOYSA-N
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Description

trans-2-Undecenal, also known as undec-2-enal, is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the aldehyde family and is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive odor and is commonly found in various essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through several methods. One common approach involves the condensation of acetaldehyde with nonanal. Another method includes the use of alpha-bromo undecanoic acid as a precursor .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of undecylenic acid. This process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions: trans-2-Undecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, undecenoic acid.

    Reduction: Reduction of this compound can yield the corresponding alcohol, undecenol.

    Addition Reactions: The double bond in this compound allows for addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Addition Reactions: Halogens (e.g., Br₂) or hydrogen halides (e.g., HCl) under ambient conditions.

Major Products Formed:

    Oxidation: Undecenoic acid.

    Reduction: Undecenol.

    Addition Reactions: Halogenated or hydrogenated derivatives of this compound.

Scientific Research Applications

trans-2-Undecenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-Undecenal involves its interaction with cellular membranes and proteins. As an aldehyde, it can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the integrity of microbial cell membranes .

Comparison with Similar Compounds

    2-Decenal: Another aldehyde with a similar structure but one carbon shorter.

    2-Dodecenal: An aldehyde with one additional carbon compared to trans-2-Undecenal.

    Nonanal: A saturated aldehyde with a similar carbon chain length but without the double bond.

Uniqueness of this compound: this compound is unique due to its specific position of the double bond and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Its antimicrobial properties and applications in the flavor and fragrance industry further distinguish it from other similar compounds .

Properties

CAS No.

1337-83-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-2-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3

InChI Key

PANBRUWVURLWGY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/C=O

SMILES

CCCCCCCCC=CC=O

Canonical SMILES

CCCCCCCCC=CC=O

density

0.837-0.847

2463-77-6
53448-07-0
1337-83-3

physical_description

Colourless to very pale straw coloured liquid;  Fresh, fruity, orange peel aroma

Pictograms

Irritant; Environmental Hazard

solubility

Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Synonyms

(2E)-undecenal
undecenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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